molecular formula C12H14N2O5 B612889 Z-DL-Asn-OH CAS No. 29880-22-6

Z-DL-Asn-OH

Cat. No.: B612889
CAS No.: 29880-22-6
M. Wt: 266.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DL-Asn-OH is a derivative of the amino acid L-asparagine. It is commonly used in biochemical research and peptide synthesis. This compound is characterized by the presence of a phenylmethoxycarbonyl (benzyloxycarbonyl) protecting group attached to the nitrogen atom of the asparagine side chain. The molecular formula of this compound is C12H14N2O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Asn-OH typically involves the protection of the amino group of L-asparagine. One common method is the reaction of L-asparagine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-DL-Asn-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-DL-Asn-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Z-DL-Asn-OH primarily involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group of asparagine during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The protecting group can be removed under specific conditions to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

  • Z-DL-Asn-OHN-(triphenylmethyl)-
  • Z-DL-Asn-OHmethyl ester

Uniqueness

Z-DL-Asn-OH is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Properties

IUPAC Name

4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCKRCGERFLLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289208
Record name Z-DL-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304-96-3, 4474-86-6, 29880-22-6
Record name CBZ asparagine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CBZ D-Asparagine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CBZ asparagine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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